Trichostatin A (racemate)

Description

Trichostatin A as a Canonical HDAC Inhibitor

Trichostatin A is a classic example of an HDAC inhibitor. mdpi.com It functions as a potent and specific inhibitor of certain classes of HDACs, leading to an accumulation of acetylated histones within cells. umass.edu This hyperacetylation can result in the reactivation of silenced genes, including those that can halt cell proliferation and induce apoptosis (programmed cell death). wikipedia.orgspandidos-publications.com

General Class Specificity (e.g., Class I and Class II HDACs)

The 18 known human HDACs are categorized into four classes based on their sequence homology to yeast orthologues. nih.govnih.gov

Class I HDACs (HDAC1, 2, 3, and 8) are primarily located in the nucleus. wikipedia.orgnih.gov

Class II HDACs are further divided into Class IIa (HDAC4, 5, 7, and 9) and Class IIb (HDAC6 and 10). nih.govembopress.org Class II HDACs can shuttle between the nucleus and the cytoplasm. wikipedia.orgnih.gov

Class III HDACs , also known as sirtuins, are structurally and mechanistically distinct from the other classes and are not inhibited by trichostatin A. wikipedia.orgwikipedia.org

Class IV contains only HDAC11. wikipedia.orgfrontiersin.org

Trichostatin A is a broad-spectrum inhibitor that selectively targets Class I and Class II HDACs. wikipedia.orgtocris.comspandidos-publications.com It has been shown to inhibit HDACs 1, 3, 4, 6, and 10 with IC50 values in the nanomolar range. wikipedia.orgstemcell.com This broad inhibition of Class I and II HDACs is a key feature of trichostatin A's biological activity. frontiersin.orgfrontiersin.org

Table 1: Class Specificity of Trichostatin A

| HDAC Class | Members | Inhibition by Trichostatin A |

|---|---|---|

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Yes wikipedia.orgspandidos-publications.com |

| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Yes wikipedia.orgspandidos-publications.com |

| Class IIb | HDAC6, HDAC10 | Yes wikipedia.org |

| Class III | Sirtuins (SIRT1-7) | No wikipedia.orgwikipedia.org |

| Class IV | HDAC11 | Yes frontiersin.org |

Historical Context and Initial Discovery

Trichostatin A was first isolated in the 1970s from the fermentation broth of the soil bacterium Streptomyces hygroscopicus. mdpi.comnih.gov Initially, it was characterized as an antifungal antibiotic. umass.edunih.gov Its potent biological activities, including the ability to induce differentiation in murine erythroleukemia cells and cause cell cycle arrest, led to further investigation. nih.gov

A significant breakthrough came with the discovery that the molecular target of trichostatin A is the family of histone deacetylases. nih.gov This finding was crucial in elucidating the role of histone acetylation in gene regulation and provided a powerful chemical tool to study these processes. nih.govpnas.org The discovery of trichostatin A's mechanism of action paved the way for the development of a new class of potential therapeutic agents, the HDAC inhibitors, for the treatment of cancer and other diseases. nih.gov

Table 2: Key Research Findings on Trichostatin A

| Finding | Organism/Cell Line | Effect of Trichostatin A | Reference |

|---|---|---|---|

| Inhibition of HDAC Activity | Human Breast Carcinoma Cell Lines | IC50 of 2.4 ± 0.5 nM | aacrjournals.org |

| Inhibition of Cell Proliferation | Human Breast Carcinoma Cell Lines | Mean IC50 of 124.4 ± 120.4 nM | medchemexpress.com |

| Induction of Apoptosis | Esophageal Squamous Cell Carcinoma Cells | Increased Bax, decreased Bcl-2 | spandidos-publications.com |

| Cell Cycle Arrest | Esophageal Squamous Cell Carcinoma Cells | G1 phase arrest, induced p21 and p27 | spandidos-publications.com |

| Increased Histone Acetylation | HeLa Cells | Decondensation of chromatin | nih.gov |

| Antitumor Activity | Rat Mammary Carcinoma Model | Pronounced antitumor activity | aacrjournals.org |

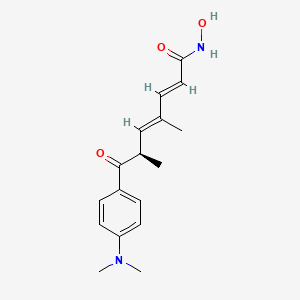

Structure

3D Structure

Properties

CAS No. |

58880-19-6 |

|---|---|

Molecular Formula |

C17H22N2O3 |

Molecular Weight |

302.37 g/mol |

IUPAC Name |

(2E,4E)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide |

InChI |

InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+ |

InChI Key |

RTKIYFITIVXBLE-WKWSCTOISA-N |

Isomeric SMILES |

CC(/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |

Canonical SMILES |

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |

Appearance |

Solid powder |

Other CAS No. |

58880-19-6 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 300 trichostatin A tricostatin A trychostatin A TSA antibioitc |

Origin of Product |

United States |

Molecular Mechanisms of Trichostatin a Action

Direct Enzymatic Inhibition of Histone Deacetylases

TSA's primary mechanism of action involves the direct inhibition of HDAC enzymes, which are crucial for the deacetylation of lysine (B10760008) residues on histone and non-histone proteins. This inhibition is a key factor in its ability to modulate gene transcription.

Pan-HDAC Inhibition Spectrum

Trichostatin A is recognized as a pan-HDAC inhibitor, demonstrating broad activity against Class I and Class II HDAC families. wikipedia.orgresearchgate.net This wide-ranging inhibition makes it a valuable tool for studying the general effects of histone acetylation. guidetopharmacology.org However, it is important to note that while it is a pan-inhibitor, its effects on different HDAC isoforms are not uniform. e-crt.org TSA is considered a reversible inhibitor of HDACs. nih.gov

Specific HDAC Isoform Target Selectivity

While TSA exhibits broad inhibitory action, studies have revealed its selectivity for specific HDAC isoforms. It is known to inhibit HDACs 1, 3, 4, 6, and 10 with IC50 values in the nanomolar range, around 20 nM. wikipedia.org Research has also shown that selective inhibition of HDAC1, HDAC3, HDAC4, and HDAC6 can lead to specific cellular outcomes. e-crt.org For instance, some compounds show greater inhibition of HDAC3 and HDAC6 compared to other isoforms. nih.gov The diverse responses of cancer cells to TSA suggest that its effects are not solely dependent on its HDAC selectivity but also involve other cellular targets. nih.gov

Table 1: Specific HDAC Isoform Inhibition by Trichostatin A

| HDAC Isoform | Inhibition Status | IC50 Value (approx.) |

|---|---|---|

| HDAC1 | Inhibited | ~20 nM |

| HDAC3 | Inhibited | ~20 nM |

| HDAC4 | Inhibited | ~20 nM |

| HDAC6 | Inhibited | ~20 nM |

| HDAC10 | Inhibited | ~20 nM |

Interaction with Catalytic Sites

The inhibitory action of TSA is centered on its interaction with the catalytic active site of HDAC enzymes. Class I, II, and IV HDACs are zinc-dependent enzymes. bmglabtech.comresearchgate.net TSA, a hydroxamic acid, functions by chelating the zinc ion (Zn2+) that is essential for the deacetylase reaction. ijbiotech.comtandfonline.com This binding of the hydroxamic acid group to the zinc atom in a chelating manner is a critical determinant of the inhibitor's potency. tandfonline.com The structure of TSA allows it to fit into the active site, where it blocks substrate access and prevents the removal of acetyl groups. researchgate.net

Potential Interactions with Class III HDACs (Sirtuins)

Class III HDACs, also known as sirtuins, are mechanistically distinct from Class I and II HDACs as they are NAD+-dependent enzymes. sigmaaldrich.com Generally, Trichostatin A does not inhibit Class III sirtuins. wikipedia.orgguidetopharmacology.orgsigmaaldrich.com This selectivity makes TSA a useful tool to differentiate the biological roles of sirtuins from those of other HDAC classes. guidetopharmacology.org However, some recent reports suggest potential interactions between TSA and the SIRT6 protein. wikipedia.org

Global Chromatin Remodeling and Epigenetic Modification

The inhibition of HDACs by TSA leads to a global increase in histone acetylation, a key epigenetic modification that results in chromatin remodeling and altered gene expression.

Induction of Histone Hyperacetylation

By blocking the removal of acetyl groups, TSA treatment leads to the hyperacetylation of histones, particularly histones H3 and H4. nih.gov This hyperacetylation neutralizes the positive charge of lysine residues on the histone tails, weakening the interaction between histones and DNA. ijbiotech.com This "relaxing" of the chromatin structure makes the DNA more accessible to transcription factors, generally leading to transcriptional activation. frontiersin.org

Specific lysine residues on histones are targeted for acetylation, and TSA has been shown to increase acetylation at several key sites. Studies have documented increased acetylation of H3K9, H3K18, and H4K12 following TSA treatment. mdpi.com For instance, in certain cellular contexts, TSA has been observed to enhance the acetylation of H3K9 and H3K18. mdpi.com Another study demonstrated that TSA treatment is associated with the hyperacetylation of both histones H3 and H4. nih.gov Research on esophageal cancer cells revealed that TSA can affect the acetylation of histone H3 at lysine 9 (H3K9). amegroups.org Furthermore, in human umbilical artery endothelial cells, TSA treatment leads to increased histone acetylation at the eNOS promoter, specifically at H3K9, which correlates with increased gene expression. frontiersin.org

Table 2: Histone Sites Hyperacetylated by Trichostatin A

| Histone | Specific Lysine Residue |

|---|---|

| H3 | K9 |

| H3 | K18 |

| H4 | K12 |

Regulation of DNA Methylation-Related Genes (e.g., DNMT1, DNMT3a)

Trichostatin A (TSA), primarily known as a histone deacetylase (HDAC) inhibitor, also exerts influence over DNA methylation patterns, largely through the regulation of DNA methyltransferase (DNMT) enzymes. mdpi.comresearchgate.net The interplay between histone acetylation and DNA methylation is a critical aspect of epigenetic regulation. mdpi.com Research indicates that TSA can lead to a reduction in the expression of key DNMTs, which are responsible for establishing and maintaining DNA methylation patterns. mdpi.com

Specifically, studies have shown that TSA treatment can down-regulate the messenger RNA (mRNA) and protein levels of DNMT1. researchgate.net In Jurkat T leukemia cells, TSA was found to decrease the stability of DNMT1 mRNA, reducing its half-life significantly. researchgate.net DNMT1 is the primary enzyme responsible for maintaining methylation patterns during DNA replication. mdpi.com

Furthermore, TSA affects the de novo methyltransferases, DNMT3a and DNMT3b, which establish new methylation patterns. mdpi.comaacrjournals.org In human endometrial cancer cells, TSA treatment resulted in a two- to three-fold reduction in DNMT3B mRNA levels by accelerating its degradation, while having little effect on DNMT3A in that specific cell line. aacrjournals.org However, in other contexts, such as porcine cloned embryos, TSA treatment led to an upregulation of DNMT3a expression at certain developmental stages, suggesting that its regulatory effects can be context-dependent. mdpi.com In hepatocellular carcinoma cell lines, another deacetylase inhibitor, panobinostat, was shown to repress mRNA and protein levels of both DNMT1 and DNMT3a, but not DNMT3b. springermedizin.de This indirect regulation of DNMTs provides a mechanism by which HDAC inhibitors like TSA can induce DNA hypomethylation and reactivate gene expression silenced by methylation. researchgate.netaacrjournals.org

Table 1: Effect of Trichostatin A on DNA Methylation-Related Genes

| Gene | Effect of TSA Treatment | Cell/System Studied | Finding | Citation |

|---|---|---|---|---|

| DNMT1 | Down-regulation | Jurkat T leukemia cells | Decreased mRNA stability and protein expression. | researchgate.net |

| DNMT1 | Little to no effect | Endometrial Ishikawa cells | Steady-state mRNA levels were largely unaffected. | aacrjournals.org |

| DNMT1 | Expression pattern similar to control | Porcine cloned embryos | Expression paralleled that in IVF control embryos. | mdpi.com |

| DNMT3a | Little to no effect | Endometrial Ishikawa cells | Steady-state mRNA levels were largely unaffected. | aacrjournals.org |

| DNMT3a | Upregulation | Porcine cloned embryos | Significantly upregulated at 1-cell, 2-cell, and blastocyst stages. | mdpi.com |

| DNMT3B | Down-regulation | Endometrial Ishikawa cells | 2- to 3-fold reduction in mRNA levels via accelerated degradation. | aacrjournals.org |

Influence on Chromatin Accessibility and Transcriptional Machinery

As a potent inhibitor of HDACs, Trichostatin A's primary mechanism involves increasing global histone acetylation. researchgate.net This modification is fundamentally linked to changes in chromatin structure and accessibility. tulane.edu The acetylation of lysine residues on the N-terminal tails of core histone proteins neutralizes their positive charge, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. nih.gov This process results in a more relaxed or "open" chromatin conformation, known as euchromatin. nih.gov

This structural reorganization on a scale from 200 nm to over 1 µm makes the DNA more accessible to the transcriptional machinery. researchgate.net By creating a more permissible chromatin environment, TSA facilitates the binding of transcription factors to their target promoter and enhancer regions. tulane.edunih.gov For example, increased histone H4 acetylation induced by TSA can enhance the access of the p53 transcription factor to the p21WAF1 promoter. nih.gov The level of histone acetylation, particularly at sites like H3K9 and H4K12, often correlates with the rate of gene transcription. tulane.edu

In vivo studies using live-cell imaging have directly visualized this effect, showing that TSA-induced hyperacetylation causes a reversible decondensation of dense chromatin regions, leading to a more homogeneous distribution of chromatin within the nucleus. researchgate.net This global opening of chromatin structure is a key mechanism by which TSA can induce widespread changes in gene expression, allowing for the activation of previously silenced genes. oup.com

Non-Histone Protein Acetylation and Functional Modulation

The effects of Trichostatin A are not confined to histones. As an HDAC inhibitor, it increases the acetylation of a wide array of non-histone proteins, thereby regulating their function. nih.gov Post-translational modifications, including acetylation, are crucial for controlling protein stability, localization, and enzymatic activity. researchgate.net

Acetylation and Stabilization of Key Regulatory Proteins (e.g., Estrogen Receptor Alpha, p300)

Trichostatin A has been shown to modulate the function of key regulatory proteins through acetylation, with significant research focusing on Estrogen Receptor Alpha (ERα) and the transcriptional co-activator p300. nih.govnih.gov

Studies in breast cancer cell lines demonstrate that TSA treatment increases the acetylation of ERα in a dose-dependent manner. nih.govresearchgate.net This increased acetylation is directly linked to an enhancement of the ERα protein's stability. nih.govnih.gov The mechanism for this stabilization involves the histone acetyltransferase (HAT) p300. nih.gov Interestingly, TSA not only affects ERα but also increases the acetylation and stability of p300 itself. nih.govresearchgate.net An increase in stable, acetylated p300 leads to greater acetylation of its targets, including ERα. nih.gov The overexpression of p300 has been shown to induce ERα acetylation and stability by preventing its ubiquitination, a process that targets proteins for degradation. nih.govresearchgate.net Conversely, reducing p300 levels leads to a decrease in both the acetylation and the amount of ERα protein, confirming that p300 mediates the stabilizing effects of TSA on ERα. nih.govnih.gov

Table 2: Effect of Trichostatin A on Key Regulatory Proteins

| Protein | Effect of TSA Treatment | Mechanism | Consequence | Citation |

|---|---|---|---|---|

| Estrogen Receptor Alpha (ERα) | Increased Acetylation & Stability | Mediated by p300; blockage of ubiquitination. | Enhanced protein stability and potential modulation of ERα-mediated gene expression. | nih.govnih.govresearchgate.net |

| p300 | Increased Acetylation & Stability | Inhibition of deacetylation leads to autoacetylation and stabilization. | Increased HAT activity, leading to enhanced acetylation of its substrate proteins like ERα. | nih.govresearchgate.net |

Post-Translational Modifications and Protein Stability

The acetylation of non-histone proteins by agents like Trichostatin A is a critical post-translational modification (PTM) that governs protein stability. researchgate.netfrontiersin.org PTMs are essential regulatory mechanisms that fine-tune the function, localization, and life-span of proteins within the cell. frontiersin.orgnih.gov

The stability of a protein is often determined by a balance between stabilizing modifications and signals for degradation, such as ubiquitination. Acetylation can directly compete with ubiquitination for the same lysine residues on a target protein. By increasing the acetylated state of a protein, TSA can protect it from the ubiquitin-proteasome degradation pathway, thereby increasing its half-life and intracellular concentration. nih.gov

The case of p300 and ERα provides a clear example of this principle. TSA-induced hyperacetylation of p300 enhances its stability. researchgate.net This stabilized p300 can then acetylate ERα, which in turn blocks the ubiquitination of ERα and leads to its accumulation. nih.gov This cascade demonstrates how inhibiting a single class of enzymes (HDACs) can have far-reaching consequences on cellular signaling and protein homeostasis by altering the PTM landscape and shifting the equilibrium away from protein degradation and towards stabilization. nih.govnih.gov

Cellular and Subcellular Effects of Trichostatin a

Regulation of Cell Proliferation and Cell Cycle Progression

TSA significantly impacts the proliferation of cancer cells by inducing cell cycle arrest at various phases. This arrest prevents the cells from proceeding through the division cycle, ultimately inhibiting tumor growth.

TSA has been demonstrated to induce cell cycle arrest in a variety of cancer cell lines, with the specific phase of arrest often being cell-type dependent. For instance, in human gastric cancer AGS cells, TSA treatment leads to cell cycle arrest in the G0/G1 and G2/M phases, with a more pronounced arrest in the G0/G1 phase. wjgnet.com Similarly, in human bladder cancer 5637 cells, TSA causes cell cycle arrest at both the G2/M and G1 phases. spandidos-publications.com Studies on osteosarcoma MG-63 cells and H-ras-transformed breast epithelial cells (MCF10A-ras) also show that TSA can arrest the cell cycle in the G1/G2 and G1 phases, respectively. researchgate.netwaocp.org In prostate cancer PC3 cells, lower concentrations of TSA induce G2/M arrest, while higher concentrations can cause arrest in both G0/G1 and G2/M phases. spandidos-publications.com Furthermore, in human lung cancer A549 cells, TSA treatment resulted in an increased proportion of cells in the G0/G1 and G2/M phases. magtechjournal.com In lymphatic endothelial cells (LECs), TSA induces a G0/G1 arrest. nih.gov

Table 1: Cell Cycle Arrest Induced by Trichostatin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | Phase of Cell Cycle Arrest | Reference |

|---|---|---|---|

| AGS | Gastric Cancer | G0/G1 and G2/M | wjgnet.com |

| 5637 | Bladder Cancer | G1 and G2/M | spandidos-publications.com |

| MG-63 | Osteosarcoma | G1/G2 | waocp.org |

| MCF10A-ras | Breast Cancer | G1 | researchgate.net |

| PC3 | Prostate Cancer | G2/M (lower conc.), G0/G1 and G2/M (higher conc.) | spandidos-publications.com |

| A549 | Lung Cancer | G0/G1 and G2/M | magtechjournal.com |

| LEC | Lymphatic Endothelial Cells | G0/G1 | nih.gov |

The induction of cell cycle arrest by TSA is orchestrated through the modulation of key cell cycle regulatory proteins. A common mechanism observed across multiple cancer types is the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. spandidos-publications.comresearchgate.net For example, in H-ras-transformed breast epithelial cells, TSA treatment markedly down-regulates the expression of cyclin D1 and CDK4, while up-regulating p21 and p53. researchgate.net This leads to a decrease in the hyperphosphorylation of the retinoblastoma protein (Rb), a critical step for G1/S transition. researchgate.net In human bladder cancer cells, TSA was found to reduce the expression of cyclin D1 and upregulate p21. spandidos-publications.com Similarly, in esophageal squamous cell carcinoma, TSA induces G0/G1 arrest by inducing p21 and p27. spandidos-publications.com

Interestingly, in lymphatic endothelial cells, while TSA upregulates p21, p27, and p53, it also leads to an increase in cyclin D1 and Cdk4 expression. nih.gov However, the cell cycle is still arrested in the G0/G1 phase, suggesting that the inhibitory effects of p21 and p27 override the pro-proliferative signals. nih.gov In prostate cancer PC3 cells, TSA treatment leads to decreased expression of cyclin D1 and CDK6, and consequently, decreased phosphorylation of Rb. spandidos-publications.com

Table 2: Modulation of Cell Cycle Regulators by Trichostatin A

| Cell Line | Upregulated Proteins | Downregulated Proteins | Effect on Rb | Reference |

|---|---|---|---|---|

| MCF10A-ras (Breast Cancer) | p21, p53 | cyclin D1, CDK4 | Decreased hyperphosphorylation | researchgate.net |

| 5637 (Bladder Cancer) | p21 | cyclin D1 | Not specified | spandidos-publications.com |

| Esophageal Squamous Cell Carcinoma | p21, p27 | Not specified | Not specified | spandidos-publications.com |

| Lymphatic Endothelial Cells | p21, p27, p53, cyclin D1, Cdk4 | cyclin A | Not specified | nih.gov |

| PC3 (Prostate Cancer) | Not specified | cyclin D1, CDK6 | Decreased phosphorylation | spandidos-publications.com |

Cell Cycle Arrest Induction (e.g., G0/G1, G1, G2/M phases)

Mechanisms of Apoptosis Induction

In addition to inhibiting cell proliferation, TSA is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical aspect of its anti-tumor activity.

TSA primarily triggers apoptosis through the intrinsic, or mitochondrial, pathway. spandidos-publications.complos.org This pathway is initiated by cellular stress and converges on the mitochondria, leading to a cascade of events that culminate in cell death.

A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (MMP). spandidos-publications.com TSA has been shown to induce a significant decrease in MMP in various cancer cell lines. For instance, in human bladder cancer 5637 cells, TSA treatment leads to a dose-dependent depolarization of the inner mitochondrial membrane. spandidos-publications.com Similarly, in human renal carcinoma cells, co-treatment with TSA and TRAIL (TNF-related apoptosis-inducing ligand) significantly decreases the MMP. biomolther.org Studies in human leukemia cells have also shown that TSA can potentiate etoposide-induced loss of mitochondrial membrane potential. iiarjournals.org This disruption of the mitochondrial membrane is a critical step that precedes the release of pro-apoptotic factors. plos.orgmdpi.com

Following the loss of mitochondrial membrane potential, pro-apoptotic proteins that are normally sequestered within the mitochondria are released into the cytoplasm. One of the most important of these is cytochrome c. spandidos-publications.comsemanticscholar.org The release of cytochrome c from the mitochondria into the cytosol is a hallmark of the intrinsic apoptotic pathway. researchgate.netcore.ac.uk In breast cancer cells, TSA has been observed to induce the release of cytochrome c from the mitochondria into the cytoplasm in a time-dependent manner. plos.org This release has also been documented in lymphatic endothelial cells following TSA treatment, indicating the activation of the intrinsic apoptotic pathway. nih.govresearchgate.netcore.ac.uk Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of caspases, the executioners of apoptosis.

Reactive Oxygen Species (ROS) Generation (e.g., mitochondrial-derived ROS)

Caspase Cascade Activation (e.g., Caspase-3, Caspase-8, Caspase-9)

Trichostatin A (TSA) is a potent inducer of apoptosis through the activation of the caspase cascade in various cancer cell lines. mdpi.com This activation involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Specifically, TSA has been shown to activate the following caspases:

Caspase-3: Activation of caspase-3, an effector caspase, is a common feature of TSA-induced apoptosis. mdpi.comspandidos-publications.com In human lung carcinoma cells, TSA treatment leads to the activation of caspase-3. mdpi.com Similarly, in urinary bladder cancer cells and H-ras-transformed breast epithelial cells, TSA induces apoptosis through caspase-3 activation. researchgate.netspandidos-publications.com Co-treatment with TRAIL can further enhance TSA-induced caspase-3 activation. biomolther.org

Caspase-8: TSA can activate caspase-8, an initiator caspase of the extrinsic pathway. spandidos-publications.commdpi.com In HeLa cells, the caspase-8 pathway is involved in TSA-induced apoptosis. spandidos-publications.com Combination treatment of TSA with TRAIL in human ovarian and renal carcinoma cells significantly activates caspase-8. biomolther.orgnih.gov This activation can lead to the cleavage of Bid, linking the extrinsic and intrinsic apoptotic pathways. nih.gov

Caspase-9: As an initiator caspase of the intrinsic pathway, caspase-9 is also activated by TSA. mdpi.com In human lung carcinoma and urinary bladder cancer cells, TSA treatment results in the activation of caspase-9. mdpi.comspandidos-publications.com This activation often follows the loss of mitochondrial membrane potential. spandidos-publications.com The combination of TSA and TRAIL also enhances caspase-9 activation. biomolther.org

The activation of these caspases is a critical step in the execution of apoptosis, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptotic cell death. koreascience.kr

Poly(ADP-ribose) Polymerase (PARP) Cleavage

The cleavage of Poly(ADP-ribose) Polymerase (PARP) is a hallmark of apoptosis and a downstream event of caspase activation. Trichostatin A (TSA) has been shown to induce PARP cleavage in various cancer cell lines, indicating the execution phase of apoptosis.

In urinary bladder cancer cells, TSA treatment leads to the activation of caspase-3, which is followed by the cleavage of PARP. spandidos-publications.com Similarly, in human renal carcinoma cells, the combination of TSA and TRAIL results in a marked increase in the cleavage of PARP from its 116 kDa form to an 89 kDa fragment, which serves as a marker for cells undergoing apoptosis. biomolther.org This cleavage is a direct consequence of the activation of effector caspases like caspase-3. biomolther.org Furthermore, in murine pro-B lymphoma cells, TSA treatment leads to the activation of caspase-3 and subsequent PARP cleavage, contributing to apoptosis. mdpi.com

Regulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2, Bcl-xL, BimEL, Noxa, Mcl-1, RIP)

Trichostatin A (TSA) significantly modulates the expression of Bcl-2 family proteins, which are central regulators of the intrinsic apoptotic pathway. This regulation involves both pro-apoptotic and anti-apoptotic members, shifting the balance towards cell death.

Upregulation of Pro-Apoptotic Proteins:

Bax: TSA treatment has been shown to increase the expression of the pro-apoptotic protein Bax in several cancer cell lines, including colorectal cancer cells (both p53-wildtype and mutant), esophageal squamous cell carcinoma, and H-ras-transformed breast epithelial cells. researchgate.netnih.govspandidos-publications.com In colorectal cancer cells, the knockdown of Bax significantly reduces TSA-induced apoptosis, highlighting its crucial role. nih.gov

Bak, Bim, and Noxa: In hepatocellular carcinoma and leukemia cell lines, TSA upregulates the expression of pro-apoptotic proteins such as Bak, Bim, and Noxa. mdpi.comnih.gov The induction of Bim has also been observed in pancreatic cancer cells following treatment with HDAC inhibitors. nih.gov

Downregulation of Anti-Apoptotic Proteins:

Bcl-2: A common effect of TSA is the downregulation of the anti-apoptotic protein Bcl-2. This has been observed in colorectal cancer, esophageal squamous cell carcinoma, hepatocellular carcinoma, and H-ras-transformed breast epithelial cells. researchgate.netmdpi.comnih.govspandidos-publications.com The reduction in Bcl-2 levels, often in conjunction with an increase in Bax, leads to a higher Bax/Bcl-2 ratio, which is a key trigger for apoptosis. spandidos-publications.com

Bcl-xL and Mcl-1: TSA also decreases the expression of other anti-apoptotic proteins like Bcl-xL and Mcl-1 in various cancer types, including colorectal and hepatocellular carcinoma. mdpi.comnih.gov In pancreatic cancer cells, HDAC inhibitors have been shown to reduce Mcl-1 levels. nih.gov

RIP: In some contexts, HDAC inhibitors can lead to the inactivation of the anti-apoptotic protein RIP. nih.gov

The table below summarizes the effect of TSA on various Bcl-2 family proteins in different cancer cell lines.

| Cell Line Type | Pro-Apoptotic Upregulation | Anti-Apoptotic Downregulation | Reference |

| Colorectal Cancer | Bax | Bcl-2, Bcl-xL | nih.gov |

| Esophageal Squamous Cell Carcinoma | Bax | Bcl-2 | spandidos-publications.com |

| Hepatocellular Carcinoma | Bak, Bim | Bcl-2, Bcl-xL, Mcl-1 | mdpi.comnih.gov |

| H-ras-transformed Breast Epithelial | Bax | Bcl-2 | researchgate.net |

| Leukemia | Bak, Bim, Noxa | Bcl-2, Bcl-xL, Mcl-1 | nih.gov |

| Pancreatic Cancer | Bim | Mcl-1 | nih.gov |

This modulation of Bcl-2 family proteins by TSA ultimately leads to the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade, culminating in apoptosis. mdpi.com

Involvement of Specific Transcription Factors and Signaling Pathways (e.g., p53, Klf4, Sp1-survivin, ERK1/2)

Trichostatin A (TSA) influences several key transcription factors and signaling pathways to exert its anti-cancer effects, including apoptosis and cell cycle arrest.

p53: TSA can induce apoptosis through both p53-dependent and p53-independent mechanisms. nih.govspandidos-publications.com In colorectal cancer cells with wild-type p53, TSA treatment leads to a more significant apoptotic response compared to cells with mutant p53. nih.govspandidos-publications.com TSA has been shown to upregulate p53 expression in various cancer cell lines, including gastric cancer, osteosarcoma, and hepatocellular carcinoma. mdpi.com This upregulation can, in turn, promote the expression of pro-apoptotic proteins like Bax. researchgate.net In some instances, however, TSA can induce apoptosis and upregulate p21Waf1/Cip1 independently of p53. scirp.org

Klf4: Krüppel-like factor 4 (Klf4) is another transcription factor modulated by TSA. In ovarian and lung cancer cells, TSA upregulates Klf4 expression, which is associated with increased apoptosis. waocp.orgwaocp.org This suggests that Klf4 may act as a tumor suppressor downstream of TSA. waocp.orgwaocp.org Furthermore, in vascular smooth muscle cells, TSA has been shown to inhibit proliferation by activating the KLF4/p21/p27 signaling pathway. researchgate.netnih.gov

Sp1-survivin: In bladder cancer cells, TSA has been observed to decrease the protein level of the transcription factor Sp1 at later stages of treatment. spandidos-publications.com This reduction in Sp1 likely leads to the downregulation of its target gene, survivin, an inhibitor of apoptosis, thereby contributing to the antitumor activity of TSA. spandidos-publications.com

ERK1/2: The role of the ERK1/2 signaling pathway in TSA's effects appears to be context-dependent. In some cancer cells, such as esophageal squamous cell carcinoma, TSA inhibits the phosphorylation of ERK1/2, which is associated with suppressed cell growth. spandidos-publications.com Conversely, in H-ras-transformed breast epithelial cells, TSA activates the ERK pathway, which plays a role in cell cycle arrest and apoptosis. researchgate.net In certain contexts, TSA can activate ERK1/2 to prevent apoptosis in normal cells while promoting it in cancer cells. alzdiscovery.org

Autophagy Modulation

Trichostatin A (TSA) has been identified as a modulator of autophagy, a cellular process involving the degradation of cellular components through lysosomes. In some cancer cells, TSA can induce autophagy. For instance, in human osteosarcoma cells, TSA treatment leads to the induction of autophagy. nih.gov This process is linked to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and the enhancement of forkhead box O1 (FOXO1) transcriptional activity. nih.gov

The induction of autophagy by TSA can sometimes act as a cell survival mechanism against the cell death induced by the compound. nih.gov However, the role of autophagy in the context of TSA treatment can be complex and cell-type specific. In other scenarios, such as in cisplatin-resistant human ovarian cancer cells, TSA-induced autophagy, evidenced by increased LC3-II expression, contributes to the reduction in cell viability alongside apoptosis and cell cycle arrest. physiology.org Furthermore, in the context of polymicrobial sepsis, TSA has been shown to promote macrophage M2 polarization by enhancing autophagy, which helps to reduce systemic inflammation. nih.gov TSA is also listed as an activator of autophagy in general cellular contexts. tocris.com In unloaded-induced skeletal muscle atrophy, however, TSA treatment did not appear to activate the autophagy-lysosome pathway. physiology.org

Induction of Autophagy and Autophagosome Formation (e.g., LC3-II accumulation, GFP-LC3 puncta)

Trichostatin A (TSA) has been identified as a potent inducer of autophagy, a cellular process involving the degradation of cellular components via lysosomes. This induction is characterized by key molecular and cellular changes, primarily the formation of autophagosomes.

A primary indicator of autophagy induction by TSA is the accumulation of the lipidated form of microtubule-associated protein 1 light chain 3, known as LC3-II. nih.govarchivesofmedicalscience.com In numerous cancer cell lines, including human osteosarcoma (U2OS), colon cancer (HCT116), and cervical cancer cells, treatment with TSA leads to a dose- and time-dependent increase in LC3-II levels. nih.govarchivesofmedicalscience.comtandfonline.comnih.gov This accumulation of LC3-II, an integral component of the autophagosome membrane, signifies an increase in the number of autophagosomes within the cell. archivesofmedicalscience.com

Further visual evidence for TSA-induced autophagy comes from studies using green fluorescent protein-tagged LC3 (GFP-LC3). In untreated cells, GFP-LC3 shows a diffuse cytoplasmic distribution. However, upon induction of autophagy by TSA, the protein is recruited to autophagosome membranes, appearing as distinct puncta or dots under fluorescence microscopy. nih.govarchivesofmedicalscience.comtandfonline.com A significant increase in the number of these GFP-LC3 puncta has been observed in various cell types, including U2OS cells and mouse embryonic fibroblasts (MEFs), following TSA treatment, confirming the formation of autophagic vacuoles. nih.govarchivesofmedicalscience.comtandfonline.comresearchgate.net

Table 1: Evidence of TSA-Induced Autophagosome Formation

| Cell Line | Method of Detection | Observation | Reference |

|---|---|---|---|

| Human Osteosarcoma (U2OS) | Western Blot | Dose- and time-dependent accumulation of LC3-II. | nih.gov, archivesofmedicalscience.com |

| Human Osteosarcoma (U2OS) | Confocal Microscopy | Significant increase in GFP-LC3 puncta. | nih.gov, archivesofmedicalscience.com |

| Human Colon Cancer (HCT116) | Western Blot | Accumulation of LC3-II. | tandfonline.com |

| Mouse Embryonic Fibroblasts (MEFs) | Confocal Microscopy | Increase of GFP-LC3 puncta. | tandfonline.com, researchgate.net |

| Cervical Cancer (HeLa, Caski) | Western Blot | Elevated beclin1 protein levels and LC3 II/I ratio. | nih.gov |

Regulatory Pathways Involved (e.g., mTOR signaling pathway inhibition, FOXO1 transcriptional activity enhancement)

The induction of autophagy by Trichostatin A is mediated through the modulation of key regulatory signaling pathways. Research has prominently implicated the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway and the enhancement of Forkhead box O1 (FOXO1) transcriptional activity. nih.govarchivesofmedicalscience.com

The mTOR signaling pathway is a critical negative regulator of autophagy. nih.govnih.gov In several cancer cell models, including osteosarcoma and H-ras transformed breast epithelial cells, TSA treatment has been shown to inhibit the mTOR pathway. nih.govarchivesofmedicalscience.comnih.govspandidos-publications.com This inhibition is evidenced by the reduced phosphorylation of downstream mTOR targets, such as the ribosomal protein S6. nih.govspandidos-publications.com The suppression of mTOR signaling by TSA effectively removes a key brake on the autophagy process, leading to its initiation. nih.govsci-hub.se

Concurrently, TSA enhances the activity of the transcription factor FOXO1. nih.govarchivesofmedicalscience.com Under normal conditions, the protein kinase B (AKT) phosphorylates FOXO1, sequestering it in the cytoplasm. archivesofmedicalscience.com TSA has been shown to inhibit AKT activity, leading to the dephosphorylation of FOXO1 and its translocation into the nucleus. archivesofmedicalscience.com Once in the nucleus, FOXO1 acts as a transcription factor, upregulating the expression of several autophagy-related genes (ATGs), such as ATG4B, ATG12, LC3, and ULK2. nih.govarchivesofmedicalscience.com This transcriptional activation of ATGs by FOXO1 provides the necessary molecular machinery for autophagosome formation and maturation. nih.govtandfonline.com Studies have confirmed that the knockdown of FOXO1 via siRNA significantly diminishes TSA-induced autophagy, demonstrating its crucial role in the process. nih.govarchivesofmedicalscience.com

Table 2: Regulatory Pathways Modulated by TSA in Autophagy Induction

| Pathway | Key Molecule | Effect of TSA | Consequence | Reference |

|---|---|---|---|---|

| mTOR Signaling | mTOR, p-S6 | Inhibition/Dephosphorylation | Removes negative regulation of autophagy. | nih.gov, spandidos-publications.com, archivesofmedicalscience.com, nih.gov |

| FOXO1 Signaling | AKT, FOXO1 | Inhibition of AKT, leading to FOXO1 dephosphorylation and nuclear translocation. | Enhances transcriptional activity of FOXO1. | nih.gov, archivesofmedicalscience.com |

| FOXO1 Signaling | ATG Genes | Upregulation of expression (e.g., ATG4B, ATG12). | Promotes autophagosome formation. | nih.gov, tandfonline.com, archivesofmedicalscience.com |

Autophagy as a Cell Survival Mechanism or Cell Death Enhancer

The role of autophagy in cells treated with Trichostatin A is complex and appears to be context-dependent, with evidence supporting its function as both a cell survival mechanism and a contributor to cell death. nih.gov

However, the contribution of autophagy to cell death induced by histone deacetylase inhibitors (HDACis) remains a subject of debate. nih.gov Some studies have reported that autophagy can act as a cell death mechanism in certain scenarios of HDACI-induced cytotoxicity. nih.gov This suggests that the ultimate effect of autophagy—whether it promotes survival or enhances death—may depend on the specific cell type, the cellular environment, and the nature of the initial stimulus. nih.govmdpi.com

Autophagy Flux Regulation

Evidence for the enhancement of autophagic flux by TSA comes from experiments that measure the degradation of autophagy substrates and the use of lysosomal inhibitors. nih.govtandfonline.com One key substrate is the protein p62/SQSTM1, which is incorporated into autophagosomes and degraded upon their fusion with lysosomes. A decrease in p62 levels following TSA treatment is indicative of a functional and active autophagic flux. nih.govnih.govspandidos-publications.com

Cellular Differentiation and Dedifferentiation Processes

Induction of Differentiation in Transformed Cells

Trichostatin A, as a histone deacetylase (HDAC) inhibitor, is a potent inducer of differentiation in a variety of transformed or cancerous cells. pnas.orgoup.com This effect is linked to its ability to cause hyperacetylation of histones, which remodels chromatin and alters gene expression, often reactivating genes associated with a more differentiated, less malignant phenotype. pnas.orgnih.gov

For example, TSA is a known inducer of terminal differentiation in murine erythroleukemia cells. pnas.org In gastric cancer cell lines, TSA can induce phenotypic changes that include differentiation, alongside cell cycle arrest and apoptosis. mdpi.comspandidos-publications.com The ability of HDAC inhibitors like TSA to induce differentiation suggests that some transformed cells have altered regulation of histone acetylation, and correcting this can push them towards a more mature, non-proliferative state. pnas.org

Promotion of Specific Cell Lineage Differentiation (e.g., hepatocytes, odontoblasts, cardiomyocytes)

Beyond its effects on transformed cells, Trichostatin A has been demonstrated to actively promote the differentiation of stem and progenitor cells into specific, specialized cell lineages.

Hepatocytes: TSA promotes the differentiation of various stem cells into hepatocytes. It has been shown to advance the hepatic differentiation of rat mesenchymal progenitor cells derived from bone marrow. psu.edu In human mesenchymal stem cells, TSA also facilitates hepatocyte differentiation. stemcell.com Furthermore, in cultured human hepatoma cell lines (HepG2 and Huh-7), TSA not only inhibits proliferation but also upregulates the expression of genes related to liver-specific functions, inducing a more differentiated hepatocyte-like phenotype. nih.gov It also helps maintain the functional differentiation of primary cultured rat hepatocytes. oup.comoup.com

Odontoblasts: In the context of dental tissue engineering, TSA has been identified as a factor that promotes the differentiation of human dental pulp stem cells (hDPSCs) into odontoblasts, the cells responsible for forming dentin. nih.govbenthamscience.compatrinum.ch Studies show that TSA treatment of hDPSCs increases the expression of odontoblast-specific markers, such as dentin sialophosphoprotein and dentin matrix protein 1, and accelerates mineral nodule formation in vitro. nih.govpatrinum.ch This indicates that TSA can serve as a key regulator in the odontoblastic differentiation of dental pulp stem cells. nih.gov Similar effects have been noted in preodontoblast cell lines. abstractarchives.com

Cardiomyocytes: TSA has been shown to direct the differentiation of pluripotent stem cells into cardiomyocytes. In murine and monkey embryonic stem cells, as well as murine induced pluripotent stem cells (iPSCs), TSA treatment induces differentiation into cardiomyocytes, partly through the acetylation of the key cardiac transcription factor GATA4. nih.govibp.cz This cardiogenic potential has also been demonstrated in human iPSCs, where TSA enhances their differentiation into a cardiomyocyte lineage. nih.govoup.com The resulting cells express cardiac-specific proteins and exhibit functional properties of heart muscle cells. nih.gov This effect is also observed in other stem cell types, where HDAC inhibitors like TSA increase the expression of cardiomyocyte-specific genes. plos.orgspandidos-publications.com

Table 3: Promotion of Cell Lineage Differentiation by TSA

| Target Lineage | Starting Cell Type | Key Findings | Reference |

|---|---|---|---|

| Hepatocytes | Rat Mesenchymal Progenitor Cells | Sped up appearance of hepatic markers (AFP, ALB, CK18). | psu.edu |

| Human Hepatoma Cells (HepG2, Huh-7) | Upregulated liver-specific gene expression and function. | nih.gov | |

| Primary Rat Hepatocytes | Maintained functional differentiation in culture. | oup.com | |

| Odontoblasts | Human Dental Pulp Stem Cells (hDPSCs) | Promoted proliferation and expression of odontoblast markers; enhanced mineralization. | nih.gov, 31 |

| Preodontoblast Cell Line (MDPC23) | Promoted differentiation and calcification. | abstractarchives.com | |

| Cardiomyocytes | Human Induced Pluripotent Stem Cells (iPSCs) | Directed differentiation into a cardiomyocyte lineage; enhanced effect of other growth factors. | nih.gov, oup.com |

| Murine Embryonic Stem Cells | Induced differentiation into cardiomyocytes via GATA4 acetylation. | nih.gov, ibp.cz | |

| Rat Mesenchymal Stem Cells | Increased expression of cardiomyocyte-specific genes. | plos.org |

Prevention of Cell Dedifferentiation (e.g., primary rat hepatocytes)

Primary rat hepatocytes in culture are known to undergo a process of dedifferentiation, losing their specialized liver-specific functions over time. Research has demonstrated that Trichostatin A can counteract this phenomenon. nih.govresearchgate.net Treatment with TSA helps maintain the viability of cultured hepatocytes and preserves their ability to secrete albumin. nih.gov Furthermore, TSA exposure helps sustain the activity of cytochrome P450 (CYP)-mediated phase I biotransformation, a critical function of liver cells. nih.gov This effect appears to be at the transcriptional level, as evidenced by the maintained mRNA and protein levels of CYP1A1, CYP2B1, and CYP3A11. nih.gov The preservation of the differentiated hepatic phenotype by TSA is associated with increased protein expression of key liver-enriched transcription factors, namely hepatic nuclear factor 4 alpha (HNF4alpha) and CCAAT/enhancer binding protein alpha (C/EBPalpha). nih.gov These findings suggest that TSA plays a significant role in preserving the specialized functions of primary rat hepatocytes in vitro, likely by modulating the expression of crucial transcription factors. nih.govashpublications.orgzen-bio.com

Influence on Pluripotency Gene Expression

Trichostatin A has been shown to significantly influence the expression of genes associated with pluripotency, the ability of a cell to differentiate into multiple cell types. In human mesenchymal stem cells (MSCs), which tend to lose their primitive properties during in-vitro expansion, TSA treatment can stabilize the expression of key pluripotent genes. plos.orgnih.govscienceopen.com Studies have shown that during successive passaging, the expression of genes such as Oct4, Sox2, Nanog, Rex-1, CD133, and TERT decreases in human MSCs. plos.orgnih.govscienceopen.com However, the administration of low concentrations of TSA can suppress these changes and maintain the expression of these pluripotent genes. plos.orgnih.govscienceopen.com This effect is linked to the stabilization of histone H3 acetylation at specific lysine (B10760008) residues (K9 and K14) in the promoter regions of genes like Oct4, Sox2, and TERT. plos.orgnih.gov

In the context of somatic cell nuclear transfer (SCNT), TSA treatment has been found to improve the developmental efficiency of cloned embryos in various species, including mice and pigs. oup.com This improvement is associated with an increase in the expression of pluripotency-related genes in the resulting blastocysts. oup.commdpi.com For instance, in porcine SCNT embryos, TSA treatment has been shown to elevate the transcription levels of CDX2 and NANOG. mdpi.com These findings highlight the role of TSA in modulating the epigenetic landscape to favor the expression of genes critical for maintaining a pluripotent state.

Gene Expression Regulation Beyond Histone Acetylation

The regulatory effects of Trichostatin A on gene expression are not solely confined to its impact on histone acetylation. TSA influences a broader spectrum of regulatory mechanisms, leading to widespread changes in the cellular transcriptome.

Global Transcriptomic Alterations

Treatment with Trichostatin A leads to extensive alterations in the global transcriptomic profile of cells. Microarray analyses have revealed that a significant number of genes are differentially expressed following TSA exposure. alzdiscovery.orgnih.gov These regulated genes are often involved in critical cellular processes such as the cell cycle, cell growth, differentiation, and apoptosis. nih.govmdpi.com For example, in primary T-cells, TSA treatment resulted in the altered expression of a subset of genes integral to T-cell responses. nih.gov The pleiotropic effects of TSA underscore its capacity to induce widespread changes in gene expression, impacting a multitude of cellular functions. alzdiscovery.org

Modulation of Specific Gene Families and Pathways

Trichostatin A has been demonstrated to modulate the expression of specific gene families and pathways that are frequently dysregulated in cancer.

Tumor Suppressor Genes and Oncogenes: TSA can influence the expression of both tumor suppressor genes and oncogenes. It has been shown to upregulate the expression of tumor suppressor genes like p21WAF1/Cip1 and p53. scirp.orgresearchgate.net The induction of p21 is a common response to TSA treatment and contributes to cell cycle arrest. scirp.orgresearchgate.net Conversely, TSA can downregulate the expression of oncogenes. For instance, in multiple myeloma cells, TSA treatment leads to the downregulation of c-MYC and SURVIVIN. nih.gov In H-ras-transformed breast epithelial cells, TSA has been observed to downregulate the expression of cyclin D1. researchgate.net

Cell-Cycle Genes: TSA significantly impacts the expression of genes that regulate the cell cycle, often leading to cell cycle arrest. It can upregulate the expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27. researchgate.netspandidos-publications.com Concurrently, it can decrease the expression of G1 phase cell cycle regulators, including cyclin D1 and CDK4. researchgate.net In some cancer cell lines, TSA has been shown to reduce the expression of E2F-1 and E2F-4, transcription factors crucial for cell cycle progression, while increasing the expression of cyclin E and cyclin A. sci-hub.se

Cancer-Associated Genes: Beyond classical tumor suppressors and oncogenes, TSA affects a broader range of cancer-associated genes. For example, it has been shown to alter the expression of genes involved in apoptosis, such as the upregulation of pro-apoptotic genes like Bax, Bak, and Bim, and the downregulation of anti-apoptotic genes like Bcl-2 and Bcl-xL. mdpi.com In esophageal squamous cell carcinoma, TSA can downregulate the expression of MMP-2 and MMP-9, which are involved in invasion and metastasis. mdpi.com

MicroRNA Expression Alterations

Trichostatin A can also regulate gene expression by altering the expression profiles of microRNAs (miRNAs), which are small non-coding RNAs that play crucial roles in post-transcriptional gene regulation. nih.govnih.gov Studies have shown that TSA treatment can lead to significant changes in miRNA expression in various cell types. mdpi.comnih.govnih.gov

In apoptosis-resistant breast cancer cells, TSA treatment resulted in the significant upregulation of 22 miRNAs and the downregulation of 10 miRNAs. nih.govnih.gov Similarly, in human pancreatic cancer cells, TSA induced altered expression of numerous miRNAs, with some being downregulated (e.g., miR-21, miR-181b, miR-181d) and others upregulated (e.g., miR-200c, miR-34a). exp-oncology.com.ua In primary rat hepatocytes, 18 miRNAs were found to be differentially expressed upon TSA exposure. researchgate.net These TSA-induced alterations in miRNA expression can impact various biological networks, including those involved in tumor suppression, metastasis, and metabolism. nih.govexp-oncology.com.uaresearchgate.net For example, the upregulation of miR-200c has been linked to a reduction in the aggressiveness of cancer cells. exp-oncology.com.ua

Transcription Factor Activity Modulation

Trichostatin A can modulate the activity of several key transcription factors and signaling pathways, further extending its regulatory influence on gene expression.

PI3K/Akt: TSA has been shown to suppress the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway in various cancer cells, including bladder, esophageal squamous cell, and rheumatoid arthritis fibroblast-like synoviocytes. spandidos-publications.comspandidos-publications.comdrugbank.com This suppression is often observed as a reduction in the phosphorylation of Akt. spandidos-publications.comspandidos-publications.com The inhibition of the PI3K/Akt pathway by TSA can contribute to its anti-proliferative and pro-apoptotic effects. spandidos-publications.comspandidos-publications.com

Hedgehog Signaling: TSA can inhibit the Hedgehog signaling pathway, a crucial pathway in development and cancer. mdpi.comnih.govnih.gov This inhibition is marked by the downregulation and decreased nuclear accumulation of the transcription factor GLI1. nih.gov Consequently, the expression of Hedgehog target genes like c-MYC and SURVIVIN is reduced. nih.gov

HIF-2α: In osteosarcoma cells, the antitumor effect of TSA is partially mediated by the suppression of hypoxia-inducible factor-2α (HIF-2α) protein expression. mdpi.com

NF-κB: While not extensively detailed in the provided context, the modulation of NF-κB is a known effect of HDAC inhibitors, contributing to their anti-inflammatory and anti-cancer properties.

STAT5A: TSA can inhibit the transcriptional activity of Signal Transducer and Activator of Transcription 5A (STAT5A). frontiersin.orgoup.comnih.govaai.org In human umbilical vein endothelial cells, TSA was found to downregulate the expression of STAT5A, which in turn mediated the downregulation of proliferation-related genes. frontiersin.org This inhibition occurs at a step following STAT5A binding to DNA, preventing the recruitment of the transcriptional machinery. oup.comaai.org

CREB/CBP: TSA can influence the CREB-binding protein (CBP), a histone acetyltransferase. sci-hub.senih.gov In some contexts, TSA treatment has been shown to increase the expression of CREB/CBP target genes. tocris.combio-techne.com In neuroblastoma cells, the cytotoxic effect of TSA is dependent on CBP-mediated acetylation of Ku70, leading to the release of Bax and subsequent apoptosis. nih.gov

FOXO1: TSA can activate the forkhead box O1 (FOXO1) transcription factor. mdpi.comnih.govspandidos-publications.comarchivesofmedicalscience.com In osteosarcoma and H-ras-transformed breast epithelial cells, TSA treatment enhances FOXO1 transcriptional activity. nih.govspandidos-publications.comarchivesofmedicalscience.com This activation can be responsible for inducing autophagy and apoptosis. nih.govspandidos-publications.comarchivesofmedicalscience.com Silencing FOXO1 has been shown to reduce TSA-induced cell death and autophagy. spandidos-publications.comarchivesofmedicalscience.com

Interactive Data Table: Effects of Trichostatin A on Gene and Protein Expression

| Gene/Protein | Effect of TSA | Cell Type/Context | Category |

|---|---|---|---|

| Oct4 | Stabilized/Increased Expression | Human Mesenchymal Stem Cells | Pluripotency |

| Sox2 | Stabilized/Increased Expression | Human Mesenchymal Stem Cells | Pluripotency |

| Nanog | Stabilized/Increased Expression | Human Mesenchymal Stem Cells, Porcine SCNT Embryos | Pluripotency |

| p21WAF1/Cip1 | Upregulated Expression | Various Cancer Cells | Tumor Suppressor, Cell Cycle |

| p53 | Upregulated Expression | H-ras-transformed Breast Epithelial Cells | Tumor Suppressor |

| c-MYC | Downregulated Expression | Multiple Myeloma Cells | Oncogene |

| Survivin | Downregulated Expression | Multiple Myeloma Cells | Oncogene, Apoptosis |

| Cyclin D1 | Downregulated Expression | H-ras-transformed Breast Epithelial Cells | Cell Cycle, Oncogene |

| CDK4 | Downregulated Expression | H-ras-transformed Breast Epithelial Cells | Cell Cycle |

| Bax | Upregulated Expression | Various Cancer Cells | Apoptosis |

| Bcl-2 | Downregulated Expression | Various Cancer Cells | Apoptosis |

| MMP-2 | Downregulated Expression | Esophageal Squamous Cell Carcinoma | Metastasis |

| MMP-9 | Downregulated Expression | Esophageal Squamous Cell Carcinoma | Metastasis |

| GLI1 | Downregulated Expression/Activity | Multiple Myeloma Cells | Transcription Factor |

| HIF-2α | Suppressed Protein Expression | Osteosarcoma Cells | Transcription Factor |

| STAT5A | Inhibited Transcriptional Activity | Human Umbilical Vein Endothelial Cells | Transcription Factor |

| FOXO1 | Activated Transcriptional Activity | Osteosarcoma, H-ras-transformed Breast Epithelial Cells | Transcription Factor |

Enzyme Expression Regulation (e.g., COX-2)

Trichostatin A (TSA) exerts complex, often contradictory, effects on the expression of various enzymes, with Cyclooxygenase-2 (COX-2) being a prominent example. The regulatory outcome appears highly dependent on the cellular context, cell type, and the presence of other stimuli.

In some contexts, TSA has been shown to upregulate or enhance COX-2 expression. For instance, in human bronchial epithelial cells, TSA treatment led to a dose- and time-dependent increase in the expression of the COX-2 gene, indicating that the inhibition of histone deacetylase (HDAC) activity can transcriptionally activate COX-2 expression in these cells. atsjournals.org Similarly, in murine macrophages stimulated with lipopolysaccharide (LPS), the application of TSA further augmented the LPS-induced increase in both COX-2 mRNA and protein expression. mdpi.comnih.gov This effect was also observed in U-937 cell-derived macrophages, where TSA enhanced the LPS-induced expression of COX-2. spandidos-publications.com The mechanism for this upregulation may involve the suppression of specific HDACs, such as HDAC1 and HDAC3, and subsequent increased recruitment of transcription factors C/EBPα and C/EBPβ to the COX-2 promoter. mdpi.comnih.gov

Conversely, other studies report a down-regulation of COX-2 by TSA. In A549 human non-small cell lung cancer cells, TSA treatment resulted in decreased levels of COX-2 mRNA and protein expression, which was associated with an inhibition of prostaglandin (B15479496) E2 synthesis and the induction of apoptosis. nih.gov Furthermore, in a neuronal cell line, TSA was found to counteract the repressive effects of 17β-Estradiol (E2) and the estrogen receptor β (ERβ) selective ligand diarylpropionitrile (DPN) on cox-2 gene expression. plos.org This suggests a complex interplay where TSA's effect is modulated by other signaling pathways. plos.org In one study involving primary alveolar macrophages, however, TSA treatment did not produce a significant change in COX-2 expression, highlighting the cell-specific nature of its regulatory role. aai.org

Table 1: Effect of Trichostatin A on COX-2 Expression in Various Cell Types This table is interactive. You can sort and filter the data.

| Cell Line/Type | Stimulus/Context | Observed Effect on COX-2 | Reference |

|---|---|---|---|

| BEAS-2B (Human Bronchial Epithelial Cells) | TSA alone | Increased mRNA expression | atsjournals.org |

| Murine Macrophages | Lipopolysaccharide (LPS) | Increased mRNA and protein expression | mdpi.com |

| RAW264.7 (Murine Macrophage-like Cells) | Lipopolysaccharide (LPS) | Increased mRNA expression | nih.gov |

| U-937-derived Macrophages | Lipopolysaccharide (LPS) | Increased mRNA expression | spandidos-publications.com |

| A549 (Human Non-Small Cell Lung Cancer) | TSA alone | Decreased mRNA and protein expression | nih.gov |

| AR-5 (Amygdalar Neuronal Cells) | With Diarylpropionitrile (DPN) | Counteracted DPN's repressive effect | plos.org |

| Primary Alveolar Macrophages | TSA alone | No significant difference | aai.org |

Modulation of Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress)

Trichostatin A is a known inducer of endoplasmic reticulum (ER) stress, a state characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.govresearchgate.net This disruption of ER homeostasis triggers a set of adaptive signaling pathways collectively known as the Unfolded Protein Response (UPR). aai.org The induction of ER stress by TSA has been documented across various cell types, often leading to significant cellular outcomes like apoptosis or enhanced cell migration. nih.gov

In human colon cancer cells (HCT116), TSA was found to induce ER stress in a manner dependent on the p53 tumor suppressor protein. nih.govnih.govspandidos-publications.com Treatment with TSA led to a significant increase in the expression of ER stress marker proteins GRP78 (glucose-regulated protein 78) and GRP94. nih.govnih.govspandidos-publications.com This response implicated the inositol-requiring enzyme 1α (IRE1α)/X-box binding protein 1 (XBP1) pathway, a major branch of the UPR. nih.govnih.govspandidos-publications.com Specifically, TSA treatment resulted in increased levels of phosphorylated IRE1α and spliced XBP1. nih.gov

The mechanism of ER stress induction by TSA can be multifaceted. In esophageal squamous cell carcinoma (ESCC) cells, TSA was shown to promote cell migration by inducing ER stress through a BRD4/c-Myc signaling cascade. TSA-mediated histone acetylation facilitated the recruitment of the bromodomain-containing protein BRD4, which in turn triggered the expression of the oncogene c-Myc, leading to the activation of ER stress markers such as GRP78, C/EBP homologous protein (CHOP), and activating transcription factor 6 (ATF6).

In other models, such as Schwann cells cultured in high glucose to mimic diabetic peripheral neuropathy, TSA treatment reversed the downregulation of GRP78. mdpi.comnih.govresearchgate.net TSA was found to improve the XBP-1s/ATF6/GRP78 axis, suggesting a restorative role for TSA on ER function under certain pathological conditions. nih.govresearchgate.net

Table 2: Effects of Trichostatin A on Endoplasmic Reticulum Stress Pathways This table is interactive. You can sort and filter the data.

| Cell Line/Type | Key Findings | Affected Markers/Pathways | Reference |

|---|---|---|---|

| HCT116 (Human Colon Cancer) | Induces ER stress in a p53-dependent manner. | GRP78, GRP94, p-IRE1α, spliced XBP1 | nih.govnih.govspandidos-publications.com |

| Esophageal Squamous Cell Carcinoma (ESCC) | Enhances cell migration via ER stress. | BRD4, c-Myc, GRP78, CHOP, ATF6 | wjgnet.com |

| RSC96 (Rat Schwann Cells) | Reverses high glucose-induced GRP78 downregulation. | GRP78, XBP-1s, ATF6 | mdpi.comnih.govresearchgate.net |

| Human Cancer Cells | Upregulates ER stress response genes. | General ER stress response genes | aai.org |

Preclinical Research Applications and Biological Activities

In Vitro Studies in Disease Models

Trichostatin A (TSA) has demonstrated significant anti-proliferative effects across a wide spectrum of cancer cell lines in laboratory settings. This inhibitory activity is often dose- and time-dependent.

Colorectal Cancer: TSA has been shown to inhibit the growth of colorectal cancer cells. spandidos-publications.com Studies on cell lines such as HCT116 and HT29 have revealed that TSA can suppress proliferation. spandidos-publications.com This effect is linked to the epigenetic modification and re-expression of silenced genes. mdpi.com

Gastric Cancer: In gastric cancer cell lines, including BGC-823, SGC-7901, MKN-45, and SNU-16, TSA effectively inhibits cell proliferation. mdpi.comnih.govaacrjournals.orge-century.us The growth inhibition is dose- and time-dependent. nih.gov For instance, in BGC-823 and SGC-7901 cells, low concentrations of TSA were sufficient to significantly reduce cell growth. nih.gov

Esophageal Cancer: Research has indicated that TSA possesses an inhibitory effect on esophageal cancer cells. mdpi.com

Osteosarcoma: TSA has been found to inhibit the proliferation of osteosarcoma cells, such as the MG-63 and HOS cell lines. waocp.orgnih.govkoreascience.krnih.gov This inhibition is observed to be both concentration- and time-dependent. waocp.orgnih.gov The anti-proliferative effect is associated with the suppression of certain protein expressions. mdpi.com

Glioblastoma: In glioblastoma (GBM) cell lines like U87, U251, and A1235, TSA has been shown to reduce proliferation and the formation of tumor spheres. mdpi.comresearchgate.netresearchgate.net This suggests an inhibitory action on the cancer stem cell subpopulation. researchgate.net

Pancreatic Cancer: Studies have reported that TSA inhibits the growth of pancreatic cancer cells. waocp.org

Breast Cancer: TSA has demonstrated anti-proliferative effects in breast cancer cell lines, such as SK-BR-3. waocp.com

Ovarian Cancer: In ovarian cancer cell lines, including those resistant to conventional therapies like taxanes, TSA has been shown to inhibit cell proliferation. spandidos-publications.com

Lung Cancer: TSA has been observed to inhibit the growth of non-small cell lung cancer and other lung cancer cell lines. mdpi.comwaocp.org

Bladder Cancer: Research indicates that TSA can inhibit the proliferation of bladder cancer cells. waocp.org

Neuroblastoma: TSA has been shown to inhibit the viability and proliferation of neuroblastoma cells, particularly N-type cells like SH-SY5Y and IMR32. pnas.orgresearchgate.net

Hepatocellular Carcinoma: In various human hepatoma cell lines, including HepG2, Hepa1-6, HuH7, Hep3B, and PLC/PRF/5, TSA has been shown to inhibit cell growth in a concentration- and time-dependent manner. mdpi.comwaocp.orgxiahepublishing.com

Cervical Carcinoma: TSA has been demonstrated to inhibit the growth of cervical cancer cells, such as HeLa cells, in a dose- and time-dependent manner. mdpi.com

Renal Carcinoma: Studies have shown that TSA can inhibit the proliferation of human renal carcinoma cells.

Interactive Data Table: Anti-proliferative Effects of Trichostatin A on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings |

| Colorectal Cancer | HCT116, HT29, SW480 | Dose- and time-dependent growth inhibition. spandidos-publications.commdpi.com |

| Gastric Cancer | BGC-823, SGC-7901, MKN-45, AGS | Significant reduction in cell proliferation. mdpi.comnih.gov |

| Esophageal Cancer | EC109, KYSE150 | Inhibition of cell growth. mdpi.com |

| Osteosarcoma | MG-63, HOS, U2OS | Concentration- and time-dependent inhibition. waocp.orgnih.govkoreascience.krnih.gov |

| Glioblastoma | U87, U251, A1235 | Reduced proliferation and tumorsphere formation. mdpi.comresearchgate.netresearchgate.net |

| Pancreatic Cancer | Panc1, PaCa44 | Growth inhibition. waocp.orgnih.gov |

| Breast Cancer | SK-BR-3, MCF-7 | Anti-proliferative effects observed. mdpi.comwaocp.com |

| Ovarian Cancer | SKOV3, A2780 | Inhibition of proliferation, even in resistant cells. mdpi.comspandidos-publications.com |

| Lung Cancer | A549 | Growth-inhibitory effect. mdpi.comwaocp.org |

| Bladder Cancer | T24 | Inhibition of cell growth. waocp.orgnih.gov |

| Neuroblastoma | SH-SY5Y, IMR32, LAN-1, Kelly | Inhibition of cell viability and proliferation. pnas.orgresearchgate.net |

| Hepatocellular Carcinoma | HepG2, Hepa1-6, HCCLM3, MHCC97H | Dose- and time-dependent growth inhibition. mdpi.comwaocp.orgxiahepublishing.comnih.gov |

| Cervical Carcinoma | HeLa | Dose- and time-dependent growth inhibition. waocp.orgmdpi.com |

| Renal Carcinoma | Caki | Inhibition of cell proliferation. biomolther.org |

A primary mechanism through which Trichostatin A (TSA) exerts its anti-cancer effects is by inducing apoptosis, or programmed cell death, in malignant cells. This has been observed across a multitude of cancer types.

Colorectal Cancer: TSA induces apoptosis in colorectal cancer cells, including both p53 wild-type (HCT116) and p53 mutant (HT29) cell lines. spandidos-publications.comnih.gov This process is often mediated through the mitochondrial pathway, involving the activation of Bax and caspases. spandidos-publications.com

Gastric Cancer: In gastric cancer cell lines such as SGC-7901 and BGC-823, TSA is a potent inducer of apoptosis. nih.gove-century.usmednexus.org The apoptotic mechanism can be both caspase-dependent and independent, sometimes involving the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus. mdpi.commednexus.org

Esophageal Cancer: TSA has been shown to induce apoptosis in esophageal cancer cells. mdpi.com

Osteosarcoma: TSA treatment leads to apoptosis in human osteosarcoma cells, including MG-63 and HOS cell lines. nih.govkoreascience.krnih.govijbs.com The process is characterized by DNA fragmentation, activation of caspases like caspase-3, and is dependent on mitochondria. mdpi.comnih.gov

Glioblastoma: In glioblastoma cells, TSA promotes apoptosis. nih.govnih.gov This effect contributes to its anti-tumor activity and can render the cancer cells more susceptible to immune responses. mdpi.comnih.gov

Pancreatic Cancer: Studies have shown that TSA induces apoptosis in pancreatic cancer cell lines. waocp.org

Breast Cancer: TSA is capable of inducing apoptosis in breast cancer cells. waocp.com

Ovarian Cancer: TSA induces apoptosis in ovarian carcinoma cells, and this can occur through a mitochondria-dependent pathway. mdpi.com It has also been shown to sensitize TRAIL-resistant ovarian cancer cells to apoptosis. nih.gov

Lung Cancer: In human non-small cell lung cancer cells (A549), TSA has been shown to induce apoptosis. mdpi.comwaocp.org

Bladder Cancer: TSA has been reported to induce apoptosis in bladder cancer cells. waocp.org

Neuroblastoma: TSA induces apoptosis in neuroblastoma cells. pnas.orgresearchgate.net This can be mediated by the release of Bax from its cytoplasmic sequestration by Ku70, leading to mitochondrial-dependent cell death. pnas.org

Hepatocellular Carcinoma: TSA induces apoptosis in various hepatocellular carcinoma cell lines, including HepG2, Hepa1-6, and others. waocp.orgxiahepublishing.comnih.govscielo.br This can occur through both intrinsic and extrinsic apoptotic pathways. nih.gov

Cervical Carcinoma: In cervical cancer cells like HeLa, TSA has been shown to induce apoptosis, which can be mediated by the activation of caspase-3. waocp.orgmdpi.com

Renal Carcinoma: TSA can sensitize human renal carcinoma cells to TRAIL-induced apoptosis. biomolther.org

Interactive Data Table: Induction of Apoptosis by Trichostatin A

| Cancer Type | Cell Line(s) | Apoptotic Mechanisms |

| Colorectal Cancer | HCT116, HT29 | Bax-dependent, mitochondrial pathway, p53-dependent and -independent. spandidos-publications.comnih.gov |

| Gastric Cancer | SGC-7901, BGC-823, AGS | Caspase-dependent and -independent pathways, AIF translocation. mdpi.comnih.govmednexus.org |

| Osteosarcoma | MG-63, HOS | DNA fragmentation, caspase-3 activation, mitochondria-dependent. mdpi.comnih.govkoreascience.krnih.govijbs.com |

| Glioblastoma | U87 | Promotion of apoptosis, increased susceptibility to immune lysis. mdpi.comnih.gov |

| Ovarian Cancer | SKOV3, OVCAR-3, A2780 | Mitochondria-dependent pathway, caspase activation, sensitization to TRAIL. mdpi.comnih.govaacrjournals.org |

| Lung Cancer | A549 | Induction of apoptosis. mdpi.comwaocp.org |

| Neuroblastoma | IMR32, Kelly, LAN-1 | Ku70 acetylation, Bax release, mitochondrial pathway. pnas.orgresearchgate.net |

| Hepatocellular Carcinoma | HepG2, Hepa1-6, HCCLM3 | Intrinsic and extrinsic pathways, re-activation of ERα. mdpi.comwaocp.orgxiahepublishing.comnih.gov |

| Cervical Carcinoma | HeLa | Caspase-3 activation. mdpi.com |

| Renal Carcinoma | Caki | Sensitization to TRAIL-induced apoptosis. biomolther.org |

In addition to its effects on proliferation and apoptosis, Trichostatin A has been shown to inhibit the invasive properties of some cancer cells. In studies involving human osteosarcoma MG-63 cells, TSA inhibited their invasiveness in a concentration-dependent manner. waocp.orgkoreascience.krnih.gov Similarly, it has been reported to significantly inhibit the invasion and metastasis of esophageal squamous cell carcinoma. mdpi.com However, in other contexts, such as with U87 glioblastoma cells, TSA did not appear to affect cell migration. researchgate.net

Trichostatin A has been found to enhance the sensitivity of certain cancer cells to radiation. In vitro studies have demonstrated that TSA can increase the radiosensitivity of ovarian carcinoma cells. mdpi.com Furthermore, research on glioblastoma cells indicated that TSA increased their sensitivity to radiation, suggesting a potential role in combination therapies. iiarjournals.org

The application of Trichostatin A in preclinical neurobiology research has revealed its potential to influence neuronal processes and shows effects in models of neurological conditions. As a histone deacetylase (HDAC) inhibitor, TSA can modulate gene expression involved in neuronal function, differentiation, and survival. In vitro, TSA has been shown to induce differentiation in neuroblastoma cells, causing them to adopt neuron-like morphologies. researchgate.net Furthermore, studies have indicated that HDAC inhibitors like TSA can have anti-inflammatory effects on microglia, the primary immune cells of the central nervous system, which is relevant for various neuroinflammatory and neurodegenerative conditions. mdpi.com

Neurobiology and Neurological Conditions

Neuroprotective Effects (e.g., ischemic damage)

Trichostatin A has demonstrated neuroprotective capabilities in the context of ischemic damage. alzdiscovery.org In a middle cerebral artery occlusion (MCAO) stroke model, pretreatment with TSA was found to reduce infarct volume, edema, and neurological deficit scores. alzdiscovery.org This protective effect is thought to involve the induction of the Nrf2 antioxidant system through PI3K/Akt signaling, which helps to mitigate oxidative stress damage. alzdiscovery.org Research in a rat permanent MCAO model also showed that TSA, along with other HDAC inhibitors, effectively reduced brain infarction and decreased neurological deficits. ahajournals.org These beneficial effects were associated with the upregulation of protective proteins like Hsp70 and Bcl-2. ahajournals.org Furthermore, studies in neonatal rats subjected to hypoxia-ischemia have shown that TSA treatment can restore the number of immature neurons and oligodendrocyte progenitors in the damaged hemisphere of the brain. nih.govmdpi.com

Modulation of Synaptic Plasticity Gene Expression

Trichostatin A has been shown to induce temporary cognitive-boosting effects in animals by modulating the expression of genes critical for synaptic plasticity. alzdiscovery.org These cognitive enhancing effects appear to stem primarily from TSA-induced increases in the expression of genes associated with CREB (cAMP response element-binding protein), a key transcription factor in memory formation, and brain-derived neurotrophic factor (BDNF). alzdiscovery.orgnih.gov However, the effects of TSA are pleiotropic, meaning they are diverse and not all are neuroprotective. alzdiscovery.org Research has shown that HDAC inhibitors like TSA enhance hippocampus-dependent memory and synaptic plasticity by mediating the recruitment of the transcriptional coactivator CREB-binding protein (CBP). nih.govjneurosci.org Rather than altering gene expression globally, TSA appears to increase the expression of specific genes during memory consolidation. nih.govjneurosci.org In studies involving cisplatin-induced ototoxicity, TSA pretreatment was found to elevate the mRNA levels of several genes related to synaptic function, including Camk2a, Camk2b, Vglut1, Snap25, and Rab3b. nih.gov

Effects on Neuronal Apoptosis (e.g., after subarachnoid hemorrhage)

In the context of subarachnoid hemorrhage (SAH), Trichostatin A has been shown to ameliorate neuronal apoptosis. nih.gov A study investigating early brain injury after SAH found that TSA administration enhanced autophagy, which in turn contributed to the alleviation of neuronal apoptosis, improved neurological function, and attenuated brain injury. nih.govresearchgate.net TSA treatment was observed to significantly decrease the levels of pro-apoptotic proteins Bax and cleaved caspase-3 in the cortex of rats following SAH. nih.govresearchgate.netresearchgate.net Conversely, the use of an autophagy inhibitor reversed the beneficial effects of TSA, suggesting that the neuroprotective action of TSA in this context is mediated through the enhancement of autophagy. nih.govresearchgate.net These findings indicate that TSA can reduce neuronal apoptosis by modulating gene expression related to both apoptosis and autophagy signaling pathways. nih.govsemanticscholar.org

Rescue of Memory Deficits in Animal Models of Neurodegenerative Diseases (e.g., Huntington's disease)